molecular formula C11H13NO2 B3260133 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one CAS No. 327615-31-6

5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3260133
CAS No.: 327615-31-6
M. Wt: 191.23 g/mol
InChI Key: BXEUBZUSVSUCDT-UHFFFAOYSA-N
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Description

5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and synthetic drugs. This compound is characterized by its unique structure, which includes a methoxy group at the 5th position and methyl groups at the 4th and 7th positions on the indole ring. The presence of these substituents can influence the compound’s chemical reactivity and biological activity.

Safety and Hazards

The safety and hazards associated with indole derivatives depend on the specific compound. Some indole derivatives, when taken in excess, can cause sedation, muscle weakness, low blood pressure, and coma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indoline.

    Substitution: Formation of this compound derivatives with various substituents at positions 3 and 5.

Scientific Research Applications

5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure but different substituents.

    5-Methoxyindole: Lacks the methyl groups at positions 4 and 7.

    4,7-Dimethylindole: Lacks the methoxy group at position 5.

Uniqueness: 5-Methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one is unique due to the specific combination of methoxy and methyl groups on the indole ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives.

Properties

IUPAC Name

5-methoxy-4,7-dimethyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-6-4-9(14-3)7(2)8-5-10(13)12-11(6)8/h4H,5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEUBZUSVSUCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327615-31-6
Record name 5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4,7-dimethyl-5-methoxy-3-(methylthio)-1,3-dihydro-2H-indol-2-one (17.8 g, 75 mmol) in dichloromethane (350 ml) were added triphenylphosphine (23.6 g, 90 mmol) and toluenesulfonic acid monohydrate (17.1 g, 90 mmol) at room temperature and stirred for 3 hours. The reaction mixture was poured into a cold water, and the precipitated crystals were collected by filtration. After washing with dichloromethane and water, 12.4 g of the title compound was obtained.
Name
4,7-dimethyl-5-methoxy-3-(methylthio)-1,3-dihydro-2H-indol-2-one
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
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5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 5
5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one
Reactant of Route 6
5-methoxy-4,7-dimethyl-2,3-dihydro-1H-indol-2-one

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